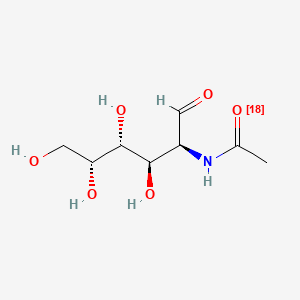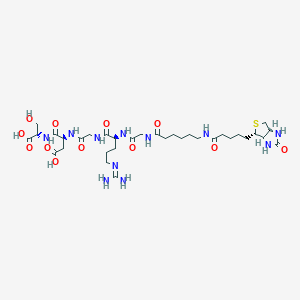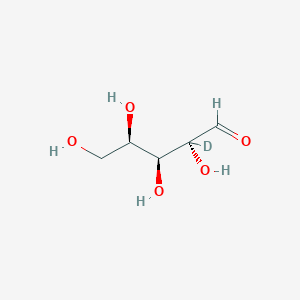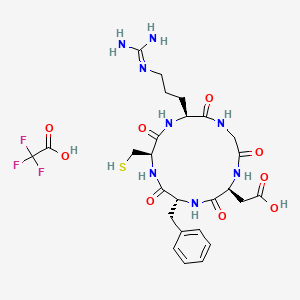
Nortrachelogenin-5'-C-beta-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nortrachelogenin-5’-C-beta-glucoside is a natural product derived from the plant genus Trachelospermum, belonging to the Apocynaceae family . This compound is a glycoside, specifically a lignan glycoside, which has been isolated from the aerial parts of the Trachelospermia vine . It is known for its potential biological activities and is used as a reference standard in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nortrachelogenin-5’-C-beta-glucoside typically involves the extraction from natural sources rather than synthetic routes. The compound is isolated from the aerial parts of Trachelospermum jasminoides through a series of extraction and purification steps .
Industrial Production Methods: The process involves harvesting the plant material, followed by solvent extraction, filtration, and chromatographic purification to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Nortrachelogenin-5’-C-beta-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Nortrachelogenin-5’-C-beta-glucoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Nortrachelogenin-5’-C-beta-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Nortrachelogenin-5’-C-beta-glucoside can be compared with other similar lignan glycosides, such as:
- Trachelogenin
- Arctigenin
- Nortrachelogenin
- Arctiin
- Tracheloside
- Matairesinoside
- Nortracheloside
- Nortrachelogenin-8’-O-beta-glucoside
- Tanegoside A
Properties
Molecular Formula |
C26H32O12 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C26H32O12/c1-35-17-7-12(3-4-16(17)28)5-14-11-37-25(33)26(14,34)9-13-6-15(20(29)18(8-13)36-2)24-23(32)22(31)21(30)19(10-27)38-24/h3-4,6-8,14,19,21-24,27-32,34H,5,9-11H2,1-2H3/t14-,19+,21+,22-,23+,24-,26-/m0/s1 |
InChI Key |
SDMZUDFGXDYAQB-GQJHZGJWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C[C@@]3([C@H](COC3=O)CC4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3(C(COC3=O)CC4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


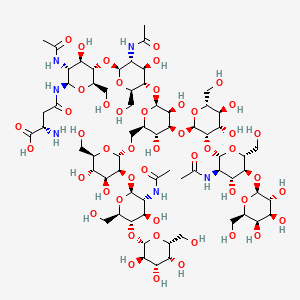
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
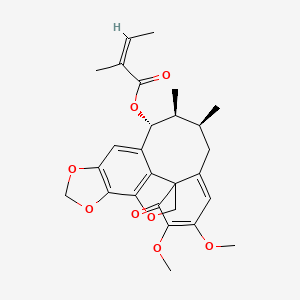
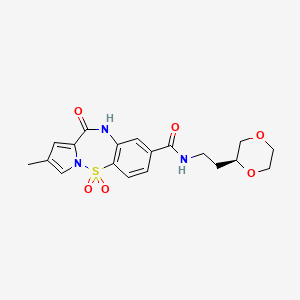
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
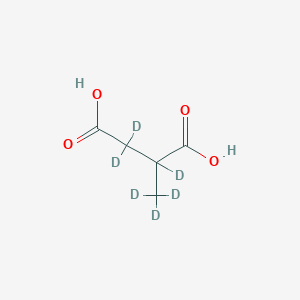
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
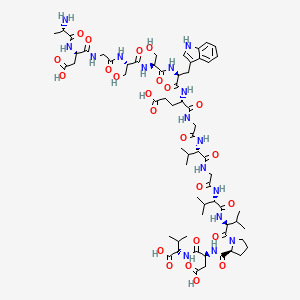

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
